molecular formula C22H25ClN2O2 B13048525 (9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl

(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hcl

Cat. No.: B13048525
M. Wt: 384.9 g/mol
InChI Key: GZHMGMQXDRMIAH-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a complex organic compound with the molecular formula C22H25ClN2O2. This compound is notable for its unique spirocyclic structure, which includes a diazaspiro nonane ring system fused with a fluorenylmethyl group. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of the fluorenylmethyl precursor, followed by the formation of the diazaspiro nonane ring system. The final step involves the introduction of the carboxylate group and the formation of the hydrochloride salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diazaspiro nonane ring system is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
  • (9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate sulfate

Uniqueness

Compared to its analogs, (9H-Fluoren-9-YL)methyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride offers enhanced solubility and stability due to the presence of the hydrochloride salt. This makes it more suitable for applications requiring aqueous solubility and prolonged shelf life.

Properties

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride

InChI

InChI=1S/C22H24N2O2.ClH/c25-21(24-14-22(15-24)9-11-23-12-10-22)26-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,20,23H,9-15H2;1H

InChI Key

GZHMGMQXDRMIAH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl

Origin of Product

United States

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